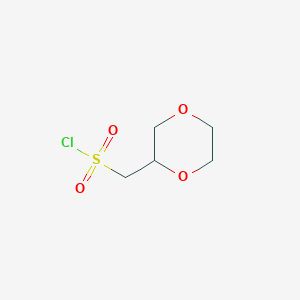

1,4-Dioxan-2-ylmethanesulfonyl chloride

Description

BenchChem offers high-quality 1,4-Dioxan-2-ylmethanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxan-2-ylmethanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dioxan-2-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHNSCZLGCNGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxan-2-ylmethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,4-Dioxane Moiety in Medicinal Chemistry

The 1,4-dioxane scaffold is a privileged motif in modern drug discovery, frequently incorporated into molecules to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. Its presence can influence conformation and introduce favorable interactions with biological targets. Consequently, functionalized 1,4-dioxane derivatives, such as the title compound, 1,4-dioxan-2-ylmethanesulfonyl chloride, are of significant interest as versatile intermediates for the synthesis of novel therapeutic agents. Sulfonyl chlorides are highly reactive electrophiles that readily engage in reactions with a wide array of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. This reactivity makes 1,4-dioxan-2-ylmethanesulfonyl chloride a key precursor for introducing the 1,4-dioxan-2-ylmethylsulfonyl group into target molecules, a strategy that can be employed to explore new chemical space and develop drug candidates with improved pharmacological profiles.

Proposed Synthetic Pathways

This guide details two plausible synthetic routes to 1,4-dioxan-2-ylmethanesulfonyl chloride, starting from (1,4-dioxan-2-yl)methanol. The choice of pathway may depend on reagent availability, scale, and the specific requirements of the research setting.

Pathway A: Two-Step Synthesis via a Thiol Intermediate

This pathway involves the conversion of the starting alcohol to a thiol, followed by oxidative chlorination. This is a widely used and reliable method for the preparation of sulfonyl chlorides.

Pathway B: Synthesis via a Sulfonate Salt Intermediate

This alternative route proceeds through the formation of a sodium sulfonate salt, which is subsequently converted to the sulfonyl chloride using a chlorinating agent.

Detailed Experimental Protocols

Starting Material: (1,4-Dioxan-2-yl)methanol

The precursor alcohol, (1,4-dioxan-2-yl)methanol, is commercially available from various suppliers. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | ~215 °C | Not specified |

| Density | ~1.15 g/cm³ | Not specified |

Pathway A: Step-by-Step Protocol

The conversion of alcohols to thiols can be achieved through various methods, including the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or via a tosylate intermediate followed by substitution with a thiolating agent. The latter is presented here for its reliability.

Part 1: Tosylation of (1,4-Dioxan-2-yl)methanol

-

To a stirred solution of (1,4-dioxan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Part 2: Thiol Synthesis

-

Dissolve the crude tosylate from the previous step in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium hydrosulfide (NaSH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude thiol by distillation or column chromatography on silica gel.

A modern and safer approach for the oxidative chlorination of thiols utilizes N-chlorosuccinimide (NCS).[1]

-

Dissolve (1,4-dioxan-2-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C.[1]

-

Slowly add N-chlorosuccinimide (NCS, ~3.0 eq) in portions, maintaining the temperature at 0-5 °C. The reaction is exothermic and requires careful temperature control.

-

Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC-MS.

-

Upon completion, add cold water and extract the product with a suitable organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer with cold water and brine to remove any remaining acid and succinimide.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the product. The resulting 1,4-dioxan-2-ylmethanesulfonyl chloride should be used immediately or stored under an inert atmosphere at low temperature.

Pathway B: Step-by-Step Protocol

This step involves the conversion of the alcohol to a halide, followed by reaction with sodium sulfite.

Part 1: Chlorination of (1,4-Dioxan-2-yl)methanol

-

To a stirred solution of (1,4-dioxan-2-yl)methanol (1.0 eq) in a suitable solvent such as dioxane, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.[2][3]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench with saturated aqueous NaHCO₃.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(chloromethyl)-1,4-dioxane.

Part 2: Sulfonation

-

Prepare a solution of sodium sulfite (Na₂SO₃, 1.2 eq) in water.

-

Add the 2-(chloromethyl)-1,4-dioxane obtained in the previous step to the aqueous sodium sulfite solution. A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) may be added to facilitate the reaction.

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the disappearance of the starting material by TLC or GC.

-

Upon completion, cool the reaction mixture. The sodium (1,4-dioxan-2-yl)methanesulfonate may precipitate upon cooling or can be isolated by evaporation of the solvent. The salt should be thoroughly dried before proceeding to the next step.

-

To the dried sodium (1,4-dioxan-2-yl)methanesulfonate (1.0 eq), add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution (SO₂).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with cold water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to afford the desired 1,4-dioxan-2-ylmethanesulfonyl chloride.

Mechanistic Insights

Pathway A: Thiol Route

The conversion of the alcohol to a tosylate is a standard procedure to transform the poor hydroxyl leaving group into a good leaving group (tosylate). The subsequent SN2 reaction with sodium hydrosulfide introduces the thiol functionality. The key step is the oxidative chlorination. The reaction with NCS in the presence of HCl is believed to proceed via the in-situ generation of molecular chlorine (Cl₂), which then oxidizes the thiol to the sulfonyl chloride.

Caption: General workflow for Pathway A.

Pathway B: Sulfonate Salt Route

The initial chlorination of the alcohol with thionyl chloride proceeds via an SNi or SN2 mechanism, depending on the reaction conditions. The subsequent reaction with sodium sulfite is a nucleophilic substitution to form the sulfonate salt. The final step involves the reaction of the sulfonate salt with a chlorinating agent like thionyl chloride, often catalyzed by DMF which forms the reactive Vilsmeier reagent.

Caption: General workflow for Pathway B.

Safety Considerations

The synthesis of 1,4-dioxan-2-ylmethanesulfonyl chloride involves the use of several hazardous reagents. A thorough risk assessment should be conducted before commencing any experimental work.

-

Thionyl chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.[4]

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

N-Chlorosuccinimide (NCS): A strong oxidizing agent. Can cause skin and eye irritation.

-

Sulfonyl chlorides (general): Moisture-sensitive and can be corrosive. They are lachrymators and should be handled with care in a fume hood.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This technical guide provides two viable and detailed synthetic routes for the preparation of 1,4-dioxan-2-ylmethanesulfonyl chloride, a valuable building block for drug discovery. By leveraging established chemical transformations and providing clear, step-by-step protocols, this document aims to facilitate the synthesis of this important intermediate. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and analytical capabilities. The careful handling of the hazardous reagents involved is paramount to ensure a safe and successful synthesis.

References

- Filo. (2024, November 19). Find the major product formed in reaction. \xrightarrow [ \text { Dioxane }... Retrieved from https://www.filo.com/jee-main/chemistry/find-the-major-product-formed-in-reaction-xrightarrow-text-dioxane-21

-

Filo. (2024, November 19). Find the major product formed in reaction. \xrightarrow \text { Dioxane } ... Retrieved from [Link]

-

Synthesis with Florencio Zaragoza. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6. [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from [Link]

-

Zhang, C.-G., et al. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

MPG.PuRe. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

- Google Patents. (n.d.). US2744907A - Production of heterocyclic sulfonyl chlorides.

-

Organic Chemistry Portal. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

ACS Publications. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]

-

Edinburgh Research Explorer. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link][Link]

Sources

- 1. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]

- 2. Find the major product formed in reaction. \xrightarrow [ \text { Dioxane.. [askfilo.com]

- 3. Find the major product formed in reaction. \xrightarrow \text { Dioxane .. [askfilo.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 1,4-Dioxan-2-ylmethanesulfonyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,4-Dioxan-2-ylmethanesulfonyl chloride, a specialized heterocyclic alkanesulfonyl chloride. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, this paper extrapolates from the well-established principles of sulfonyl chloride chemistry to provide a robust predictive framework for its behavior. We will delve into the mechanistic underpinnings of its reactions with various nucleophiles, explore the steric and electronic influence of the dioxane moiety, and present detailed, field-proven protocols for its application in synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals who wish to leverage this versatile building block for the synthesis of novel sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Introduction: The Structural and Synthetic Value of 1,4-Dioxan-2-ylmethanesulfonyl Chloride

1,4-Dioxan-2-ylmethanesulfonyl chloride is a unique bifunctional reagent that combines the high reactivity of an alkanesulfonyl chloride with the distinct physicochemical properties of a 1,4-dioxane ring. The sulfonyl chloride group is a cornerstone in medicinal chemistry, primarily serving as a precursor to the sulfonamide functional group (R-SO₂-NR'R''), a privileged scaffold found in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs[1][2]. The ability of sulfonyl chlorides to react readily with a wide range of nucleophiles makes them indispensable tools for drug discovery and development[3][4].

The 1,4-dioxane component of the molecule is a saturated heterocycle that can impart increased hydrophilicity and metabolic stability, and act as a hydrogen bond acceptor. Its incorporation into drug candidates is a common strategy to modulate properties such as solubility, permeability, and receptor-binding interactions. Therefore, 1,4-Dioxan-2-ylmethanesulfonyl chloride represents a valuable building block for introducing a sulfonyl group functionalized with a polar, heterocyclic motif.

Core Principles of Reactivity: A Mechanistic Perspective

The reactivity of 1,4-Dioxan-2-ylmethanesulfonyl chloride is governed by the highly electrophilic nature of the hexavalent sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to nucleophilic attack.

The SN2-type Mechanism at Sulfur

Nucleophilic substitution at a sulfonyl sulfur center is widely understood to proceed via a concerted, SN2-type mechanism[5][6][7]. This pathway involves the nucleophile attacking the sulfur atom, leading to a trigonal bipyramidal transition state. The nucleophile and the leaving group (chloride) occupy the apical positions. The reaction culminates in the inversion of configuration at the sulfur atom, though this is not stereochemically relevant for this particular substrate.

Caption: General SN2 mechanism at a sulfonyl sulfur center.

Influence of the 1,4-Dioxan-2-ylmethyl Substituent

The R-group in an R-SO₂Cl molecule significantly impacts reactivity through both electronic and steric effects. For 1,4-Dioxan-2-ylmethanesulfonyl chloride, the key considerations are:

-

Electronic Effects: The two ether oxygen atoms in the dioxane ring are electron-withdrawing through the inductive effect (-I). This effect, transmitted through the sigma bonds, increases the partial positive charge on the sulfonyl sulfur, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates compared to simple, unsubstituted alkanesulfonyl chlorides[8].

-

Steric Effects: The 1,4-Dioxan-2-ylmethyl group is sterically more demanding than a simple methyl or ethyl group. The six-membered ring, while conformationally flexible, provides bulk near the reaction center. Generally, increased steric hindrance is expected to decrease the rate of SN2 reactions[5]. However, in some cases, steric congestion in the ground state can be relieved in the transition state, leading to a counterintuitive rate acceleration[5][9]. The precise impact for this substrate would require specific kinetic studies, but a moderate level of steric hindrance should be anticipated when selecting reaction conditions.

Reactivity Profile with Common Nucleophiles

The primary utility of 1,4-Dioxan-2-ylmethanesulfonyl chloride is its predictable reaction with a range of nucleophiles to form stable sulfur(VI) linkages.

Reaction with Amines: Synthesis of Sulfonamides

The most prevalent application of sulfonyl chlorides is the synthesis of sulfonamides. The reaction proceeds readily with primary and secondary amines. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile[2].

-

Nucleophiles: Primary amines (R'-NH₂) and secondary amines (R'R''NH).

-

Products: N-substituted and N,N-disubstituted sulfonamides, respectively.

-

Typical Bases: Non-nucleophilic tertiary amines (e.g., triethylamine, diisopropylethylamine) or pyridine. Inorganic bases like potassium carbonate can also be used in some solvent systems.

-

Solvents: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly employed.

Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters

Alcohols and phenols react as oxygen nucleophiles to displace the chloride, forming sulfonate esters. This reaction is often used to convert an alcohol's hydroxyl group into a good leaving group (sulfonate) for subsequent substitution reactions[10].

-

Nucleophiles: Primary, secondary, and tertiary alcohols (R'-OH); phenols (Ar-OH).

-

Products: Sulfonate esters (R-SO₂-OR').

-

Typical Bases: Pyridine is a classic choice as it acts as both a base and a nucleophilic catalyst. Triethylamine is also effective.

-

Solvents: Dichloromethane, chloroform, or pyridine (used as solvent and base).

Reaction with Water: Hydrolysis

Sulfonyl chlorides react with water in a process known as hydrolysis or, more generally, solvolysis[7][8][11]. This reaction yields the corresponding sulfonic acid and HCl. While sometimes the desired transformation, it is often an unavoidable and problematic side reaction, especially during aqueous workup procedures.

-

Nucleophile: Water (H₂O).

-

Product: 1,4-Dioxan-2-ylmethanesulfonic acid.

-

Causality: The low solubility of many sulfonyl chlorides in water can protect them from rapid hydrolysis, but care must be taken during extractions to use cold, neutral, or slightly basic aqueous solutions and to minimize contact time[8].

Summary of Reactivity

The table below summarizes the expected reactions and general conditions for 1,4-Dioxan-2-ylmethanesulfonyl chloride.

| Nucleophile Class | Reactant Example | Product Class | Typical Base | Common Solvents |

| Primary/Secondary Amine | R'R''NH | Sulfonamide | Triethylamine, Pyridine | DCM, ACN, THF |

| Alcohol/Phenol | R'-OH | Sulfonate Ester | Pyridine, Triethylamine | DCM, Pyridine |

| Water | H₂O | Sulfonic Acid | (None) | (Often a side reaction) |

| Thiol | R'-SH | Thiosulfonate | Triethylamine | DCM, THF |

Experimental Protocols and Workflow

Adherence to a well-designed experimental protocol is critical for achieving high yields and purity. The following section provides a self-validating, step-by-step methodology for a typical sulfonamide synthesis.

General Protocol for the Synthesis of an N-Aryl Sulfonamide

This protocol describes the reaction of 1,4-Dioxan-2-ylmethanesulfonyl chloride with a representative primary amine, aniline, to form N-phenyl-1-(1,4-dioxan-2-yl)methanesulfonamide.

Materials:

-

1,4-Dioxan-2-ylmethanesulfonyl chloride (1.0 eq)

-

Aniline (1.05 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-Dioxan-2-ylmethanesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

-

Reagent Addition: In a separate flask, prepare a solution of aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding 1 M HCl solution to neutralize excess triethylamine and aniline.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The washes remove residual base, unreacted amine, and salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to yield the pure sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

1,4-Dioxan-2-ylmethanesulfonyl chloride is a potent electrophile that serves as a valuable synthetic tool for introducing a sulfonated dioxane motif into organic molecules. Its reactivity is predicted to follow the well-established SN2-type pathway common to sulfonyl chlorides, with the dioxane ring imparting specific electronic and steric characteristics. By understanding these core principles and employing robust, validated experimental protocols, researchers in medicinal chemistry and drug development can effectively utilize this reagent to construct complex sulfonamides, sulfonate esters, and related compounds with high efficiency and control.

References

-

Mikolajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1449. [Link]

-

ResearchGate. (n.d.). Synthesis of alkanesulfonyl chlorides. [Link]

-

Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2378-2390. [Link]

-

Arcelli, A., et al. (1987). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (1), 177-181. [Link]

-

De, S. K. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(51), 9037-9040. [Link]

-

ITRC. (2021). 1,4-Dioxane. History of Use and Potential Sources. [Link]

-

Yang, Z., Zhou, B., & Xu, J. (2014). Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation. Synthesis, 46(02), 225-229. [Link]

-

De, S. K. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(28), 4889-4891. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

ATSDR. (2012). Toxicological Profile for 1,4-Dioxane. Health Effects. [Link]

-

Ugolotti, J., et al. (2026). A Purely σ-Aromatic, Planar {Ge4}2+-Ring. Journal of the American Chemical Society. [Link]

-

MDPI. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1449. [Link]

-

MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(14), 5519. [Link]

-

Chemistry LibreTexts. (2021). Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

-

Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

CDC/ATSDR. (2014). Medical Management Guidelines for 1,4-Dioxane. [Link]

-

Chemistry LibreTexts. (2022). Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

-

D'Souza, M. J., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2596-2608. [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. frontiersrj.com [frontiersrj.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecules | Free Full-Text | Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 11. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,4-Dioxan-2-ylmethanesulfonyl chloride for Advanced Research and Drug Development

Abstract: This guide provides an in-depth technical overview of 1,4-Dioxan-2-ylmethanesulfonyl chloride, a specialized chemical building block of increasing interest to researchers in medicinal chemistry and drug development. The 1,4-dioxane scaffold is a privileged structure found in various biologically active agents, valued for its ability to modulate physicochemical properties and confer specific three-dimensional conformations. This document synthesizes critical information regarding the compound's properties, plausible synthetic strategies, key applications, commercial sourcing, and essential safety and handling protocols. Particular emphasis is placed on the practical considerations for researchers, including the procurement of specialized reagents and the necessity of independent analytical verification.

The 1,4-Dioxane Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,4-dioxane ring is more than just a solvent; it is a versatile structural motif employed by medicinal chemists to design novel therapeutics. Its utility stems from its properties as a polar, non-ionizable heterocycle that can act as a hydrogen bond acceptor and introduce favorable metabolic stability. Furthermore, the defined chair-like conformation of the dioxane ring can be exploited to orient substituents in precise vectors, which is critical for optimizing interactions with biological targets.

Recent research has highlighted the potential of 1,4-dioxane derivatives in developing multitarget agents for complex neurological disorders. For instance, compounds incorporating this scaffold have been investigated for their combined interactions with D2-like and 5-HT1A receptors, showing potential for treating conditions like Parkinson's disease or schizophrenia.[1] This underscores the value of building blocks like 1,4-Dioxan-2-ylmethanesulfonyl chloride, which allow for the direct incorporation of this valuable scaffold into new molecular entities.

Caption: Logical relationship of the 1,4-Dioxan-2-ylmethanesulfonyl chloride structure.

Physicochemical Properties

Understanding the fundamental properties of 1,4-Dioxan-2-ylmethanesulfonyl chloride is essential for its effective use in synthesis. The molecule combines a stable, polar dioxane ring with a highly reactive sulfonyl chloride functional group.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-dioxan-2-ylmethanesulfonyl chloride | PubChem[2] |

| Molecular Formula | C₅H₉ClO₄S | Sigma-Aldrich, PubChem[2] |

| Molecular Weight | 200.64 g/mol | Sigma-Aldrich, PubChem[2] |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | RYHNSCZLGCNGKW-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[2] |

| SMILES String | ClS(=O)(=O)CC1COCCO1 | Sigma-Aldrich |

| MDL Number | MFCD19982717 | Sigma-Aldrich, PubChem[2] |

| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |

Synthesis and Reactivity

Plausible Synthetic Route

While specific, peer-reviewed syntheses of 1,4-Dioxan-2-ylmethanesulfonyl chloride are not readily found in the literature, a plausible synthetic pathway can be proposed based on established organic chemistry principles. A likely precursor is (1,4-dioxan-2-yl)methanol, which can be converted to the target compound through a multi-step sequence. This approach provides insight into the potential impurities and challenges in its production.

Caption: A proposed workflow for the synthesis of the title compound.

Key Reactivity: Sulfonamide Formation

The primary utility of 1,4-Dioxan-2-ylmethanesulfonyl chloride in drug discovery lies in the reactivity of the sulfonyl chloride group. It is a potent electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, used to connect different molecular fragments. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct.

Caption: General reaction scheme for sulfonamide formation.

Applications in Research and Drug Development

1,4-Dioxan-2-ylmethanesulfonyl chloride serves as a crucial building block for:

-

Introducing the Dioxane Moiety: Systematically incorporating the dioxane ring to enhance aqueous solubility, modulate lipophilicity, and improve the metabolic profile of a parent compound.

-

Scaffold Decoration: Attaching the dioxane-containing side chain to various core structures to explore structure-activity relationships (SAR). The stability of the resulting sulfonamide bond makes it ideal for compounds intended for in vivo studies.

-

Fragment-Based Drug Discovery (FBDD): Using the compound to link the dioxane fragment to other small molecules, growing a hit from a fragment screen into a more potent lead compound.

Commercial Availability and Procurement

As a specialized reagent, 1,4-Dioxan-2-ylmethanesulfonyl chloride is not widely available from all chemical suppliers. Researchers should anticipate sourcing it from companies that specialize in unique building blocks for discovery chemistry.

| Supplier | Product Name | Catalog No. | Grade/Purity Notes |

| Sigma-Aldrich | 1,4-Dioxan-2-ylmethanesulfonyl chloride | CBR01773 | AldrichCPR (Chemical Purity Research) : Sold "AS-IS". No analytical data is provided by the supplier. The buyer is responsible for confirming the identity and purity of the product. All sales are final. |

Field-Proven Insight: Protocol for Handling CPR-Grade Reagents

The "AldrichCPR" designation is critical and necessitates a rigorous internal validation process upon receipt. Assuming purity without verification can compromise experimental results and lead to significant delays.

Step-by-Step Protocol: Receipt and Verification

-

Visual Inspection: Upon receipt, visually inspect the material. It is described as a solid. Note any discoloration or deviation from the expected appearance.

-

Inert Atmosphere Handling: Immediately transfer the material inside a glovebox or under a stream of inert gas (Argon or Nitrogen) into a pre-weighed vial for storage. Sulfonyl chlorides are moisture-sensitive.

-

Sample Preparation for Analysis: Prepare a small sample for analysis. Dissolve a few milligrams in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for Nuclear Magnetic Resonance (NMR) spectroscopy. Prepare a separate, dilute sample for Mass Spectrometry (MS).

-

Analytical Confirmation:

-

¹H and ¹³C NMR: Confirm the presence of the dioxane and methanesulfonyl protons and carbons. The spectra should be consistent with the expected structure. Check for significant impurities.

-

Mass Spectrometry (MS): Verify the molecular weight. The exact mass should correspond to the calculated value (199.9910 for [M]⁺).[2]

-

-

Documentation: Record the results of the analysis in your laboratory notebook, attaching the spectra. Assign an internal lot number and purity value based on your findings. Only release the material for synthetic use after its identity and approximate purity have been confirmed.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) for 1,4-Dioxan-2-ylmethanesulfonyl chloride is publicly available. Therefore, a conservative safety assessment must be made by considering the hazards of its constituent parts: sulfonyl chlorides and the 1,4-dioxane ring.

-

Moisture Sensitivity and Corrosivity: As a sulfonyl chloride, this compound will react with water (including atmospheric moisture) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid, making it corrosive and an irritant.

-

Peroxide Formation: The 1,4-dioxane ring is known to form explosive peroxides over time, especially after the container has been opened and exposed to air.[3] This risk should be assumed for the title compound as well.

-

Combustibility: The compound is classified as a combustible solid. Keep away from ignition sources.[4][5]

-

Toxicity: The parent 1,4-dioxane is a suspected human carcinogen.[6] Derivatives should be handled with appropriate caution. A related compound, 1,4-Dioxan-2-ylmethanamine, is known to cause severe skin burns and eye damage.[7]

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber or laminate) when handling the compound.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the container tightly sealed under an inert atmosphere (e.g., Argon) in a cool, dry, and dark location. The storage area should be designated for flammable and reactive materials.

-

Peroxide Testing: If the material has been stored for an extended period or exposed to air, it should be tested for the presence of peroxides before use.

Conclusion

1,4-Dioxan-2-ylmethanesulfonyl chloride is a valuable, albeit specialized, reagent for introducing the medicinally relevant 1,4-dioxane scaffold into novel molecules. Its utility is tempered by its limited commercial availability and the critical need for researchers to perform independent quality control due to its "AS-IS" supply status. By adhering to rigorous verification, handling, and safety protocols, scientists can effectively leverage this potent building block to advance their research and drug development programs.

References

-

1,4-Dioxane, ACS Grade, 99%. Lab Alley. [Link]

-

1,4-Dioxane Solution. CPI International. [Link]

-

1,4-Dioxan-2-ylmethanesulfonyl chloride. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: 1,4-Dioxane. Carl ROTH. [Link]

- Synthesis process of (2R)-(1,4-dioxane-2-yl).

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

1,4-Dioxan-2-ylmethanamine. PubChem, National Center for Biotechnology Information. [Link]

-

Methanesulfonyl Cyanide. Organic Syntheses. [Link]

-

Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PubMed Central, National Institutes of Health. [Link]

-

Safety Data Sheet: 1,4-dioxane. Chemos GmbH & Co.KG. [Link]

-

1,4-Dioxane. Wikipedia. [Link]

-

Safety Data Sheet: 1,4-Dioxane. Carl ROTH. [Link]

-

(2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride. PubChemLite. [Link]

-

Scheme 1 Reagents and reaction conditions. ResearchGate. [Link]

-

Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry. [Link]

Sources

- 1. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Dioxan-2-ylmethanesulfonyl chloride | C5H9ClO4S | CID 56737758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. carlroth.com [carlroth.com]

- 6. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 7. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Activation of Alcohols via Sulfonylation for Advanced Organic Synthesis

A Note on the Topic: 1,4-Dioxan-2-ylmethanesulfonyl chloride

Initial research into the use of "1,4-Dioxan-2-ylmethanesulfonyl chloride" as a protecting group for alcohols did not yield any established scientific literature, application notes, or protocols. While the compound is listed in chemical supplier databases, its application in alcohol protection is not documented in peer-reviewed journals or standard organic synthesis resources.[1] This suggests that it is not a commonly used or validated reagent for this purpose in the research and drug development community.

To provide a valuable and scientifically accurate guide, this document will instead focus on a closely related and fundamental application in alcohol chemistry: the activation of alcohols using common sulfonyl chlorides , such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). This process converts the alcohol's hydroxyl group, a notoriously poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. This is a critical transformation in the synthesis of complex molecules and pharmaceuticals.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of the Hydroxyl Group

In organic synthesis, the hydroxyl group (–OH) of an alcohol is a versatile functional group. However, its utility is often hampered by the fact that the hydroxide ion (HO⁻) is a very poor leaving group, making direct nucleophilic substitution or elimination reactions difficult.[2][3] To overcome this, chemists employ a strategy known as "activation," which involves converting the hydroxyl group into a different functional group that is a much better leaving group.

One of the most robust and widely used methods for alcohol activation is its conversion to a sulfonate ester. This is achieved by reacting the alcohol with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base.[4] The resulting sulfonate esters (e.g., mesylates, tosylates, triflates) are highly effective substrates for a wide range of transformations.

Commonly used sulfonyl chlorides include:

-

Methanesulfonyl chloride (MsCl): Forms mesylates.

-

p-Toluenesulfonyl chloride (TsCl): Forms tosylates.

-

Trifluoromethanesulfonyl chloride (TfCl): Forms triflates, which are exceptionally good leaving groups.

This guide provides a detailed overview of the mechanism, protocols, and applications of alcohol activation using sulfonyl chlorides.

The Mechanism of Sulfonylation: A Self-Validating System

The reaction of an alcohol with a sulfonyl chloride proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction.[4]

Causality Behind Experimental Choices:

-

The Sulfonyl Chloride: The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by the alcohol.

-

The Alcohol: The alcohol acts as the nucleophile. The reaction rate can be influenced by the steric hindrance around the hydroxyl group. Primary alcohols generally react faster than secondary alcohols.

-

The Base: A non-nucleophilic base is crucial. If a nucleophilic base were used, it could compete with the alcohol in attacking the sulfonyl chloride. Pyridine can also act as a catalyst by forming a more reactive sulfonylpyridinium salt intermediate. The primary role of the base is to quench the HCl byproduct, which could otherwise protonate the starting alcohol or the product.

Key Mechanistic Steps:

-

The alcohol's oxygen atom attacks the sulfur atom of the sulfonyl chloride.

-

The chloride ion is expelled as a leaving group.

-

The resulting protonated sulfonate ester is deprotonated by the base to yield the final sulfonate ester and the protonated base (e.g., pyridinium chloride).

A critical feature of this mechanism is that the C–O bond of the alcohol remains intact throughout the reaction. This means that if the alcohol has a stereocenter at the carbon bearing the hydroxyl group, its configuration is retained in the resulting sulfonate ester.

Caption: Mechanism of alcohol sulfonylation.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for a wide range of alcohol substrates. Reaction monitoring by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.

Protocol 1: Mesylation of a Primary Alcohol (e.g., Benzyl Alcohol)

Objective: To convert benzyl alcohol into benzyl mesylate.

Reagents and Materials:

-

Benzyl alcohol (1.0 eq.)

-

Dry dichloromethane (DCM)

-

Triethylamine (Et₃N) (1.5 eq.)

-

Methanesulfonyl chloride (MsCl) (1.2 eq.)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolve benzyl alcohol in dry DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C. Caution: The reaction can be exothermic.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl mesylate.

-

Purify by column chromatography on silica gel if necessary.

Protocol 2: Tosylation of a Secondary Alcohol (e.g., Cyclohexanol)

Objective: To convert cyclohexanol into cyclohexyl tosylate.

Reagents and Materials:

-

Cyclohexanol (1.0 eq.)

-

Dry pyridine

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)

-

Ice bath

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cyclohexanol in dry pyridine in a round-bottom flask and cool to 0 °C. Note: Pyridine acts as both the solvent and the base.

-

Add p-toluenesulfonyl chloride in portions to the solution, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0 °C for 4-6 hours or until TLC indicates completion. For sterically hindered alcohols, the reaction may be allowed to stir overnight at low temperature.

-

Pour the reaction mixture over crushed ice and add 1 M HCl until the solution is acidic. This step protonates the pyridine, making it water-soluble.

-

Extract the product with diethyl ether (3x).

-

Combine the organic extracts and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can often be purified by recrystallization.

Data Summary: Reaction Parameters

| Parameter | Mesylation (MsCl) | Tosylation (TsCl) | Notes |

| Reactivity | High | Moderate | MsCl is more reactive than TsCl. |

| Base | Et₃N, DIPEA | Pyridine, Et₃N | Pyridine is often used as a solvent for tosylations. |

| Solvent | DCM, Toluene | Pyridine, DCM | Choice depends on substrate solubility and reaction scale. |

| Temperature | 0 °C to RT | 0 °C to RT | Low temperatures are used to control reactivity. |

| Work-up | Aqueous wash | Acid wash to remove pyridine | The work-up must efficiently remove the base. |

Applications in Synthesis

Once the alcohol is converted to a sulfonate ester, it becomes a versatile intermediate for a variety of subsequent reactions. The sulfonate group (e.g., -OMs, -OTs) is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

Sources

Application Notes and Protocols: Selective Sulfonylation with 1,4-Dioxan-2-ylmethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Reagent for Amine and Alcohol Protection

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups are paramount for achieving desired molecular complexity. Sulfonylation is a cornerstone transformation for the protection of amines and the activation of alcohols.[1] The resulting sulfonamides are generally robust, offering stability across a wide range of reaction conditions.[1] While common reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are workhorses in this field, the exploration of novel sulfonylating agents with unique structural motifs can unlock new avenues for selectivity and functional group manipulation.

This guide introduces 1,4-Dioxan-2-ylmethanesulfonyl chloride (DMSCl), a reagent that combines the reactive sulfonyl chloride moiety with a 1,4-dioxane scaffold. The dioxane ring, a cyclic acetal, is generally stable under basic and nucleophilic conditions but can be cleaved under acidic conditions.[2] This dual-functionality suggests that the resulting 1,4-dioxan-2-ylmethanesulfonamides and sulfonate esters could serve as protecting groups with a built-in, acid-labile trigger for deprotection, potentially offering an orthogonal strategy to other protecting groups.

While 1,4-Dioxan-2-ylmethanesulfonyl chloride is not yet widely documented in the chemical literature, this guide provides a comprehensive overview of its proposed synthesis, detailed protocols for its application in the selective sulfonylation of alcohols and amines, and strategies for the subsequent deprotection. The methodologies presented are grounded in established principles of sulfonylation chemistry and are designed to be a practical resource for researchers in organic and medicinal chemistry.

Physicochemical Properties

A summary of the key properties of 1,4-Dioxan-2-ylmethanesulfonyl chloride is provided below.

| Property | Value | Reference |

| IUPAC Name | 1,4-dioxan-2-ylmethanesulfonyl chloride | [3] |

| CAS Number | 1330756-16-5 | [3] |

| Molecular Formula | C₅H₉ClO₄S | [3] |

| Molecular Weight | 200.64 g/mol | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Dioxane) |

Proposed Synthesis of 1,4-Dioxan-2-ylmethanesulfonyl Chloride (DMSCl)

The synthesis of DMSCl can be envisioned from the commercially available starting material, (1,4-dioxan-2-yl)methanol, via a two-step sequence involving the introduction of a thiol group followed by oxidative chlorination. A more direct, albeit less common, approach would be the direct conversion of the corresponding sulfonic acid to the sulfonyl chloride. A plausible and practical laboratory-scale synthesis is outlined below, based on established methods for the preparation of sulfonyl chlorides from thiols or their derivatives.[4]

Caption: Proposed two-step synthesis of DMSCl.

Protocol 1: Synthesis of 1,4-Dioxan-2-ylmethanesulfonyl Chloride

Materials:

-

(1,4-dioxan-2-yl)methanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Sodium hydrosulfide (NaSH)

-

N-Chlorosuccinimide (NCS)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

Step 1: Synthesis of (1,4-dioxan-2-yl)methanethiol

-

To a stirred solution of (1,4-dioxan-2-yl)methanol (1.0 equiv) and Et₃N (1.2 equiv) in DCM at 0 °C, add MsCl (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (1,4-dioxan-2-yl)methyl methanesulfonate.

-

Dissolve the crude mesylate in DMF and add NaSH (1.5 equiv). Heat the mixture to 50-60 °C and stir for 4-6 hours.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate carefully to yield the crude thiol.

Step 2: Oxidative Chlorination to DMSCl

-

To a vigorously stirred solution of the crude (1,4-dioxan-2-yl)methanethiol (1.0 equiv) in DCM at 0 °C, add a solution of NCS (2.2 equiv) in DCM dropwise.

-

After the addition is complete, add a few drops of concentrated HCl as a catalyst.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,4-Dioxan-2-ylmethanesulfonyl chloride. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Application in Selective Sulfonylation

The primary application of DMSCl is as a protecting group for alcohols and amines. The reaction proceeds via nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride.

Caption: General mechanism for the sulfonylation of alcohols and amines.

Protocol 2: General Procedure for Sulfonylation of Alcohols

Materials:

-

Alcohol substrate

-

1,4-Dioxan-2-ylmethanesulfonyl chloride (DMSCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous HCl

-

Brine

Procedure:

-

Dissolve the alcohol (1.0 equiv) in DCM.

-

Add Et₃N (1.5 equiv) or pyridine (2.0 equiv) and cool the solution to 0 °C.

-

Add a solution of DMSCl (1.2 equiv) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Sulfonylation of Amines

Materials:

-

Amine substrate (primary or secondary)

-

1,4-Dioxan-2-ylmethanesulfonyl chloride (DMSCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous HCl

-

Brine

Procedure:

-

Dissolve the amine (1.0 equiv) in DCM or THF.

-

Add Et₃N (1.5 equiv) or pyridine (2.0 equiv) and cool the solution to 0 °C.

-

Add a solution of DMSCl (1.1 equiv) in the same solvent dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

-

Upon completion, dilute with the organic solvent and wash sequentially with 1 M HCl (if the product is stable to acid), saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Summary of Typical Reaction Conditions:

| Substrate Type | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Primary Alcohol | Et₃N | DCM | 0 to RT | 2-6 |

| Secondary Alcohol | Pyridine, DMAP (cat.) | DCM | 0 to RT | 6-24 |

| Primary Amine | Et₃N | DCM/THF | 0 to RT | 1-3 |

| Secondary Amine | Et₃N | DCM/THF | 0 to RT | 2-5 |

Chemoselectivity in Polyfunctional Molecules

In molecules containing both hydroxyl and amino groups, selective sulfonylation can often be achieved due to the higher nucleophilicity of amines compared to alcohols.[5] This allows for the protection of the amino group while leaving the hydroxyl group available for subsequent transformations.

Caption: Expected chemoselectivity of DMSCl for an amino alcohol.

Deprotection of the 1,4-Dioxan-2-ylmethanesulfonyl (DMS) Group

The DMS protecting group offers a potentially unique deprotection profile. The sulfonamide or sulfonate ester linkage can be cleaved under various reductive or strongly acidic/basic conditions, while the 1,4-dioxane moiety, being a cyclic acetal, is susceptible to cleavage under acidic conditions.[2]

Strategy 1: Acid-Catalyzed Hydrolysis

Mild acidic conditions are expected to cleave the dioxane ring, unmasking a diol functionality. This may or may not be accompanied by the cleavage of the sulfonyl group, depending on the reaction conditions. Stronger acidic conditions are generally required for sulfonamide cleavage.[6]

Protocol 4: Proposed Acidic Deprotection

-

Dissolve the DMS-protected substrate in a mixture of THF and water.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or TFA).

-

Heat the reaction to 50-70 °C and monitor by TLC.

-

Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃) and extract the product with an organic solvent.

-

Dry, concentrate, and purify as needed.

Strategy 2: Reductive Cleavage of the Sulfonyl Group

Standard conditions for the reductive cleavage of sulfonamides can be employed, which should leave the dioxane ring intact.

Protocol 5: Proposed Reductive Deprotection (for Sulfonamides)

-

Dissolve the DMS-protected amine in methanol.

-

Add an excess of magnesium turnings and sonicate the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the product by standard methods.

Caption: Orthogonal deprotection strategies for the DMS group.

Troubleshooting and Safety Considerations

-

Reactivity of DMSCl: As a sulfonyl chloride, DMSCl is expected to be moisture-sensitive and should be handled under an inert atmosphere. It is also likely to be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Incomplete Reactions: If sulfonylation reactions are sluggish, particularly with hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) may be beneficial. Increasing the reaction temperature can also improve conversion, but care must be taken to avoid side reactions.

-

Deprotection Issues: If acidic deprotection of the dioxane moiety is slow, a stronger acid or higher temperature may be required. However, this may also lead to the cleavage of other acid-labile groups. For reductive cleavage of sulfonamides, other reagents such as samarium(II) iodide or sodium amalgam can be explored if magnesium/methanol is ineffective.

Conclusion

1,4-Dioxan-2-ylmethanesulfonyl chloride represents a promising, albeit underexplored, reagent for the protection of alcohols and amines. Its unique structure, combining a reactive sulfonyl chloride with an acid-labile dioxane ring, offers the potential for novel and selective protection/deprotection strategies in complex molecule synthesis. The protocols and insights provided in this guide, while based on established chemical principles, are intended to serve as a foundational resource for researchers interested in exploring the utility of this novel reagent. Further investigation into the specific reactivity, selectivity, and applications of DMSCl is warranted and encouraged.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

"Product Class 9: 1,4-Dioxanes". Science of Synthesis, 2007, 29, 487-588. [Link]

-

"Methanesulfonyl chloride". Wikipedia. [Link]

-

"Methanesulfonyl Chloride MSC". SIPCAM OXON. [Link]

-

"methanesulfonyl chloride - Organic Syntheses Procedure". Organic Syntheses. [Link]

-

"1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064". PubChem. [Link]

-

"1,4-Dioxan-2-ylmethanesulfonyl chloride | C5H9ClO4S | CID 56737758". PubChem. [Link]

-

"Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines". ResearchGate. [Link]

- "General preparation method of sulfonyl chloride".

-

"Protecting Groups For Alcohols". Master Organic Chemistry. [Link]

-

"1,3-Dioxanes, 1,3-Dioxolanes". Organic Chemistry Portal. [Link]

- "Method of manufacturing methanesulfonyl chloride".

-

"Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis". ResearchGate. [Link]

-

"Magnesium chloride precipitation from mixed salt solution using 1,4-dioxan". ResearchGate. [Link]

-

"Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)". PubMed. [Link]

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

-

"Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments". The Royal Society of Chemistry. [Link]

-

"Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones". The Journal of Organic Chemistry. [Link]

-

"Sulfonyl Protective Groups". Chem-Station Int. Ed.. [Link]

-

"Sulfonyl chloride synthesis by chlorosulfonation". Organic Chemistry Portal. [Link]

-

"A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole". Organic Chemistry Portal. [Link]

-

"Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride". ResearchGate. [Link]

-

"Methanesulfonyl chloride – Knowledge and References". Taylor & Francis. [Link]

-

"Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides". PMC - NIH. [Link]

-

"Magnesium chloride precipitation from mixed salt solution using 1,4-dioxan: Optimizing the recovery and purity". ResearchGate. [Link]

Sources

- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. 1,4-Dioxan-2-ylmethanesulfonyl chloride | C5H9ClO4S | CID 56737758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: 1,4-Dioxan-2-ylmethanesulfonyl Chloride in Carbohydrate Synthesis

[1]

Part 1: Introduction & Strategic Rationale

The Reagent Profile

1,4-Dioxan-2-ylmethanesulfonyl chloride is a sulfonylating agent that introduces a (1,4-dioxan-2-yl)methanesulfonyl group.[1][2] Unlike the lipophilic tosyl or the small, non-polar mesyl group, this moiety contains a cyclic diether (dioxane), which imparts unique polarity and hydrogen-bond accepting capability to the substrate.

Why Use DioxMsCl in Carbohydrate Chemistry?

In complex oligosaccharide synthesis or glycomimetic drug development, solubility and crystallinity are frequent bottlenecks.

-

Solubility Tuning: Standard protecting groups (benzyl ethers, silyl ethers) often render carbohydrates highly lipophilic and insoluble in polar media. The dioxane ring in DioxMsCl improves solubility in medium-polarity solvents (THF, EtOAc) and can assist in purification.

-

NMR Diagnostics: The distinct signals of the dioxane ring (multiplets in the 3.5–4.0 ppm range) provide a clear diagnostic handle in

H NMR, distinct from the crowded methyl region of Ms or Ts groups. -

Leaving Group Ability: Like other alkanesulfonates, the resulting ester is an excellent leaving group (

of conjugate acid

Part 2: Mechanism of Action

The reaction follows a nucleophilic substitution at the sulfur atom. The carbohydrate hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. A base (typically pyridine or triethylamine) is required to neutralize the HCl byproduct and drive the equilibrium.

Key Mechanistic Pathway:

-

Activation: The base may form a transient sulfonylammonium intermediate (e.g., with pyridine), increasing electrophilicity.

-

Attack: The sugar hydroxyl oxygen attacks the sulfur.

-

Elimination: Chloride is expelled, forming the sulfonate ester.

Part 3: Experimental Protocol

Protocol: Regioselective Sulfonylation of Primary Hydroxyls

Objective: Selective sulfonylation of the primary C-6 hydroxyl group in a partially protected monosaccharide (e.g., Methyl

Materials & Reagents

-

Substrate: Methyl

-D-glucopyranoside (1.0 eq) -

Reagent: 1,4-Dioxan-2-ylmethanesulfonyl chloride (1.1 – 1.2 eq)

-

Solvent: Anhydrous Pyridine (0.1 M concentration relative to substrate)

-

Workup: Dichloromethane (DCM), 1M HCl, Sat. NaHCO

, Brine.

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolve the carbohydrate substrate in anhydrous pyridine. Cool the solution to 0°C using an ice bath. Pyridine acts as both solvent and base.

-

-

Reagent Addition:

-

Dissolve 1,4-Dioxan-2-ylmethanesulfonyl chloride in a minimal amount of anhydrous DCM (optional, for transfer) or add directly if liquid/oil.

-

Add the reagent dropwise to the stirring carbohydrate solution at 0°C over 10 minutes.

-

Rationale: Slow addition prevents exotherms and minimizes non-selective over-sulfonylation of secondary hydroxyls.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20-25°C).

-

Stir for 4–12 hours . Monitor by TLC (System: EtOAc/Hexane or DCM/MeOH). Look for the disappearance of the starting material (

) and appearance of the less polar product (

-

-

Quenching & Workup:

-

Cool back to 0°C. Add a small amount of water (0.5 mL) to hydrolyze excess sulfonyl chloride.

-

Dilute with DCM.

-

Wash 1: Wash with cold 1M HCl (carefully) to remove pyridine (forms pyridinium chloride). Repeat until the aqueous phase is acidic.

-

Wash 2: Wash with Sat. NaHCO

to neutralize trace acid. -

Wash 3: Wash with Brine.

-

Dry the organic layer over anhydrous Na

SO

-

-

Purification:

-

Purify the residue via silica gel flash chromatography.

-

Note: The DioxMs-protected sugar will likely be more polar than a corresponding Tosyl derivative.

-

Part 4: Visualization & Logic

Workflow Diagram: Sulfonylation Process

Caption: Step-by-step workflow for the regioselective introduction of the Dioxan-2-ylmethanesulfonyl group.

Reaction Scheme Logic

Caption: Mechanistic flow of the nucleophilic substitution at the sulfonyl sulfur center.

Part 5: Data Summary & Troubleshooting

Comparison of Sulfonylating Agents

| Feature | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) | DioxMsCl |

| Molecular Weight | 114.55 | 190.65 | 200.64 |

| Lipophilicity | Low (Small) | High (Aromatic) | Moderate (Ether-rich) |

| Leaving Group Ability | Excellent | Good | Excellent (Alkylsulfonate) |

| NMR Signature | Singlet (~3.0 ppm) | Aromatic Doublets | Multiplets (3.5-4.0 ppm) |

| Solubility Impact | Neutral | Decreases Aqueous Sol. | Increases Polarity |

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Reaction.

-

Solution: Ensure the reagent is fresh. Sulfonyl chlorides hydrolyze rapidly in moist air. Distill pyridine over CaH

before use.

-

-

Problem: Formation of Chlorinated Side-product (R-Cl).

-

Cause: If the reaction runs too hot or too long, the chloride ion (byproduct) can displace the newly formed sulfonate (S

2). -

Solution: Keep reaction at 0°C–RT. Do not reflux.

-

-

Problem: Difficulty Removing Pyridine.

-

Solution: Azeotrope with toluene during rotary evaporation before the HCl wash.

-

Part 6: References

-

Sigma-Aldrich. 1,4-Dioxan-2-ylmethanesulfonyl chloride Product Page. Link

-

Taylor, R. J. K. (Ed.). Organocopper Reagents: A Practical Approach. Oxford University Press, 1994. (General reference for sulfonate leaving group utility in synthesis).

-

Garegg, P. J. "Regioselective acylation and alkylation of carbohydrates." Advances in Carbohydrate Chemistry and Biochemistry, Vol 59, 2004. (Foundational text on regioselective protection strategies).

-

Byrne, P. A., et al. "The development of the sulfonyl group as a leaving group." Chemical Society Reviews, 2016. Link

Troubleshooting & Optimization

Technical Support Center: 1,4-Dioxan-2-ylmethanesulfonyl chloride

Welcome to our dedicated technical support center for 1,4-Dioxan-2-ylmethanesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its application, ensuring the integrity and success of your experiments. Our guidance is rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the use of 1,4-Dioxan-2-ylmethanesulfonyl chloride, offering explanations for the underlying chemistry and actionable solutions.

Problem 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester

Question: I am reacting 1,4-Dioxan-2-ylmethanesulfonyl chloride with my amine/alcohol, but I'm observing very low yields of the expected product. What could be the issue?

Answer:

Low yields in sulfonylation reactions are a common challenge and can stem from several factors related to the reagent's stability, the reaction conditions, and the nature of your substrate.

Potential Causes and Solutions:

-

Reagent Degradation: 1,4-Dioxan-2-ylmethanesulfonyl chloride is susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in your solvent or on your glassware will lead to the formation of the corresponding sulfonic acid, which is unreactive towards your nucleophile.

-

Preventative Protocol:

-

Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Use freshly dried, anhydrous solvents. Standard distillation or passing through activated alumina columns are effective drying methods.

-

Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas before use.

-

-

-

Sub-optimal Base Selection: The choice of base is critical in sulfonylation reactions. An inappropriate base can lead to side reactions or incomplete deprotonation of the nucleophile.

-

Base Selection Rationale:

-

For simple amine sulfonylation, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically sufficient.

-

For less nucleophilic amines or for hindered alcohols, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) may be required.

-

Pyridine is often used as both a base and a solvent and can catalyze the reaction.[1]

-

-

Troubleshooting Steps:

-

If using TEA or DIPEA with a weakly nucleophilic substrate, consider switching to a stronger base like DBU.

-

Ensure the base is added slowly at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.

-

-

-

Steric Hindrance: If your amine or alcohol is sterically bulky, the approach to the sulfonyl group can be impeded, leading to a sluggish or incomplete reaction.

-

Mitigation Strategy:

-

Increase the reaction temperature. Monitor the reaction closely for potential decomposition.

-

Prolong the reaction time.

-

Consider using a less hindered sulfonating agent if your synthetic route allows.

-

-

Problem 2: Formation of an Unexpected Byproduct: A Sulfene Intermediate

Question: I've isolated a byproduct that doesn't correspond to my expected sulfonamide. My mass spectrometry data suggests it might be an adduct of my solvent with a "sulfene" intermediate. How can I prevent this?

Answer:

The formation of a sulfene intermediate is a known side reaction for alkanesulfonyl chlorides that possess an α-hydrogen.[2][3] This highly reactive species can be trapped by various nucleophiles present in the reaction mixture, including the solvent.

Mechanism of Sulfene Formation:

In the presence of a base, 1,4-Dioxan-2-ylmethanesulfonyl chloride can undergo an elimination reaction (E2 or E1cB-like) to form a sulfene intermediate.[4]

Caption: Elimination pathway leading to a sulfene intermediate.

Strategies to Minimize Sulfene Formation:

-

Choice of Base: The propensity for sulfene formation is highly dependent on the base used. Strong, hindered bases can favor elimination.

-

Recommendation: Use a milder base like pyridine or 2,6-lutidine, which are less likely to promote elimination.

-

-